6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-17-10-4-2-9(3-5-10)12-11(8-16)15-6-7-18-13(15)14-12/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUVRKVRWODYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones under basic conditions to yield the desired imidazo[2,1-b][1,3]thiazole derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement, cost reduction, and scalability. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products:
Oxidation: 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carboxylic acid.
Reduction: 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-methanol.
Substitution: Various substituted imidazo[2,1-b][1,3]thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole compounds exhibit promising anticancer activity. Specifically, studies have shown that 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can inhibit the proliferation of various cancer cell lines. This effect is attributed to its ability to induce apoptosis and cell cycle arrest in cancer cells.
- Case Study : A study demonstrated that this compound significantly reduced the viability of ovarian cancer cells when used in combination with traditional chemotherapeutic agents. The underlying mechanism involves the modulation of the constitutive androstane receptor (CAR), which plays a crucial role in drug metabolism and resistance pathways .
Immunomodulatory Effects
The compound has been investigated for its immunomodulatory properties. It appears to enhance immune responses by activating certain pathways that are critical for immune cell function.
- Research Findings : In vitro studies showed that treatment with this compound resulted in increased production of cytokines from immune cells, suggesting a potential role in therapeutic strategies for autoimmune diseases or infections .
Antimicrobial Activity
There is emerging evidence that this compound possesses antimicrobial properties against a range of pathogens. Its efficacy against bacterial strains has been noted, making it a candidate for further exploration as an antimicrobial agent.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of various substituents can enhance its biological activity.
Synthetic Pathway Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Condensation | 4-methoxybenzaldehyde + thiazole derivative |
| 2 | Cyclization | Heat under reflux conditions |
| 3 | Purification | Column chromatography |
Pharmacological Studies
Several pharmacological studies have been conducted to evaluate the safety and efficacy of this compound. It has shown low toxicity profiles in preliminary animal studies, indicating its potential for further development as a therapeutic agent.
Key Findings
- Toxicity Assessment : In vivo studies revealed no significant adverse effects at therapeutic doses.
- Bioavailability : Preliminary pharmacokinetic data suggest favorable absorption characteristics.
Mechanism of Action
The biological activity of 6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazo[2,1-b][1,3]thiazole core can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The biological and chemical properties of imidazo[2,1-b][1,3]thiazole-5-carbaldehyde derivatives are highly dependent on the substituents at the phenyl ring (position 6). Below is a detailed comparison with key analogs:
Key Findings:
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxy group (4-OCH₃) in the target compound is electron-donating, which may reduce electrophilicity compared to electron-withdrawing substituents like chloro (Cl) or bromo (Br). This could affect interactions with receptors like CAR, where CITCO (4-Cl) shows strong agonism .
- Fluorine (4-F) balances electronegativity and lipophilicity, making it suitable for blood-brain barrier penetration in anti-inflammatory applications .
Biological Activity: CITCO is the most well-characterized analog, activating CAR and upregulating CYP enzymes (e.g., CYP2B6 by 2.19-fold) . No direct evidence links the methoxy or bromo analogs to CAR activation, suggesting substituent specificity.
Synthetic Utility :
- Bromo and chloro derivatives are widely used as intermediates in synthesizing oxime derivatives (e.g., CITCO’s oxime group enhances stability and binding affinity) .
- The 4-methoxyphenyl variant may serve as a precursor for further functionalization, such as sulfanyl or oxime derivatives .
Limitations and Contradictions:
Biological Activity
6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its derivatives, emphasizing their potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of 5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine with appropriate aldehydes under reflux conditions. Characterization techniques such as NMR spectroscopy and X-ray crystallography have confirmed the structural integrity of the synthesized compounds .
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In particular, derivatives with specific substitutions have exhibited significant antibacterial properties against Mycobacterium tuberculosis and other pathogens .
- Antitumor Activity : Several studies have indicated that this compound possesses significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated IC50 values in the submicromolar range against murine leukemia (L1210) and human cervical carcinoma (HeLa) cells .
- Antioxidant Properties : The antioxidant activity of the compound has been evaluated using various assays, showing potential in reducing oxidative stress markers in cell models .
Antimicrobial Activity
A study evaluated the in vitro anti-tuberculosis activity of a series of imidazo[2,1-b][1,3]thiazole derivatives. Among them, this compound exhibited a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Mycobacterium tuberculosis H37Rv strain. The presence of a p-substituted phenyl group was found to enhance this activity significantly .
Antitumor Activity
The cytotoxic effects were assessed on human cancer cell lines using MTT assays. The compound showed potent antiproliferative activity with IC50 values ranging from 0.86 μM to 4.2 μM across different cancer types. Notably, the structure-activity relationship (SAR) indicated that substitutions at specific positions on the phenyl ring could significantly impact its efficacy .
Case Studies
- Anti-Tuberculosis Study : A series of derivatives were screened for anti-tubercular activity. Compounds with methoxy and chloro substituents demonstrated enhanced activity compared to their unsubstituted counterparts. This suggests that electronic effects play a crucial role in biological efficacy .
- Cytotoxicity Assessment : In a comparative study involving various cancer cell lines, this compound displayed selective toxicity towards cancer cells while maintaining low toxicity towards normal cell lines. This selectivity is vital for therapeutic applications in oncology .
Data Table
| Biological Activity | IC50 Value (µM) | Remarks |
|---|---|---|
| Anti-Tuberculosis | 3.125 | Effective against Mycobacterium tuberculosis |
| Cytotoxicity (HeLa) | 0.86 | High potency against cervical carcinoma |
| Cytotoxicity (L1210) | < 4.2 | Effective against murine leukemia |
| Antioxidant Activity | N/A | Reduces oxidative stress markers |
Chemical Reactions Analysis
Structural Characterization
The compound has the molecular formula C₁₂H₁₀N₂O₁S₁ and exhibits a non-coplanar structure between the imidazo[2,1-b] thiazole core and the 4-methoxyphenyl substituent, with an interplanar angle of ~31.6°. Key analytical techniques include:
-
¹H NMR : Signals at δ 8.41 ppm (s, -CH) and δ 7.74 ppm (s, Ar-H) confirm the aromatic and aldehyde protons .
-
IR and Mass Spectrometry : Used to confirm functional groups and molecular weight.
Chemical Transformations
6-(4-Methoxyphenyl)imidazo[2,1-b] thiazole-5-carbaldehyde serves as a versatile precursor for further reactions:
Key Reaction Conditions
| Parameter | Details |
|---|---|
| Solvent | Ethanol (commonly) |
| Temperature | 80°C (reflux) |
| Catalyst | Ionic liquids (e.g., [bmim]Br) |
| Monitoring | Thin-layer chromatography (TLC) |
| Purification | Recrystallization from ethanol |
Biological and Functional Relevance
While the query focuses on chemical reactions, the compound’s imidazo[2,1-b] thiazole core is noted for potential antimicrobial and anticancer activity in related derivatives . Its reactivity profile supports applications in medicinal chemistry, particularly in drug design targeting enzymatic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
